![molecular formula C16H18N2O5 B2785326 N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396576-69-4](/img/structure/B2785326.png)
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide
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Description
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of hypertension, edema, and congestive heart failure. It belongs to the class of loop diuretics, which act on the thick ascending limb of the loop of Henle in the kidney, leading to increased excretion of sodium, chloride, and water.
Scientific Research Applications
- Diosmetin has been investigated for its antioxidant and anti-inflammatory effects. It scavenges free radicals, protecting cells from oxidative stress. Researchers have explored its potential in mitigating inflammation-related diseases, such as arthritis and neurodegenerative disorders .
- Studies suggest that Diosmetin may contribute to cardiovascular health. It exhibits vasodilatory properties, potentially improving blood flow and reducing blood pressure. Additionally, it may inhibit platelet aggregation, reducing the risk of thrombosis .
- Diosmetin has attracted attention for its potential anticancer properties. It inhibits cell proliferation, induces apoptosis, and modulates signaling pathways. Research has explored its effects on various cancer types, including breast, lung, and colon cancers .
- Diosmetin may play a role in neuroprotection. It has been studied for its ability to enhance memory, reduce oxidative stress in brain cells, and protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Diosmetin exhibits antimicrobial and antiviral activity. It has been tested against bacteria, fungi, and viruses. Researchers are particularly interested in its potential as an alternative to conventional antibiotics .
- Topical applications of Diosmetin have been explored for wound healing and skin health. It promotes collagen synthesis, accelerates tissue repair, and exhibits anti-inflammatory effects. Cosmetic and dermatological formulations may benefit from its properties .
Antioxidant and Anti-Inflammatory Properties
Cardiovascular Health
Anticancer Activity
Neuroprotection and Cognitive Function
Antimicrobial and Antiviral Effects
Skin Health and Wound Healing
properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-22-14-5-3-2-4-11(14)8-17-15(20)16(21)18-9-13(19)12-6-7-23-10-12/h2-7,10,13,19H,8-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHCSHTZAZFDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide |
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